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Compound of Interest

Compound Name:
1-(2-

Dimethylaminoethyl)piperazine

Cat. No.: B1333714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). Due to the limited availability of

experimentally-derived spectra for this specific molecule in public databases, this guide

combines theoretical predictions based on its chemical structure with illustrative data from

closely related compounds. This approach offers valuable insights for the identification,

characterization, and quality control of 1-(2-Dimethylaminoethyl)piperazine in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: 1-(2-(Dimethylamino)ethyl)piperazine

Synonyms: N,N-Dimethyl-2-(piperazin-1-yl)ethanamine

CAS Number: 3644-18-6[1]

Molecular Formula: C₈H₁₉N₃[1]

Molecular Weight: 157.26 g/mol [1]
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Appearance: Clear, colorless to yellow liquid

Caption: 2D Chemical Structure of 1-(2-Dimethylaminoethyl)piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-
Dimethylaminoethyl)piperazine. These predictions are based on established chemical shift

theory and data from analogous structures.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.85 t 2H -N-CH₂-CH₂-N(CH₃)₂

~2.65 t 4H
Piperazine ring (-CH₂-

N-CH₂-)

~2.50 t 4H
Piperazine ring (-CH₂-

NH-CH₂-)

~2.40 s 6H -N(CH₃)₂

~1.80 s (broad) 1H -NH (piperazine)

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~58.0 -N-CH₂-CH₂-N(CH₃)₂

~55.0 Piperazine ring (-CH₂-N-CH₂-)

~54.5 -N-CH₂-CH₂-N(CH₃)₂

~46.0 Piperazine ring (-CH₂-NH-CH₂-)

~45.5 -N(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

expected IR absorption bands for 1-(2-Dimethylaminoethyl)piperazine are summarized

below, with reference to the typical vibrational frequencies of similar compounds.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, broad
N-H stretch (secondary amine

in piperazine ring)

2940 - 2980 Strong C-H stretch (aliphatic)

2800 - 2850 Strong C-H stretch (aliphatic)

1450 - 1480 Medium
C-H bend (methylene and

methyl)

1260 - 1300 Medium C-N stretch (aliphatic amine)

1100 - 1150 Medium C-N stretch (aliphatic amine)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to elucidate its structure through fragmentation patterns.
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Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

157 [M]⁺ (Molecular ion)

113 [M - N(CH₃)₂]⁺

99 [M - CH₂N(CH₃)₂]⁺

86 [Piperazine-CH₂]⁺

71 [CH₂N(CH₃)₂]⁺

58
[CH₂=N(CH₃)₂]⁺ (McLafferty rearrangement

product)

44 [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-
Dimethylaminoethyl)piperazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or

DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and

place it in a liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
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system (e.g., GC-MS or LC-MS).

Ionization:

Electron Ionization (EI): Suitable for volatile compounds, typically used with GC-MS.

Standard electron energy is 70 eV.

Electrospray Ionization (ESI): Suitable for polar and non-volatile compounds, typically

used with LC-MS.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).
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General Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 1-(2-
Dimethylaminoethyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1333714#spectral-data-of-1-2-
dimethylaminoethyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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